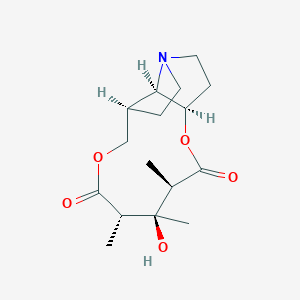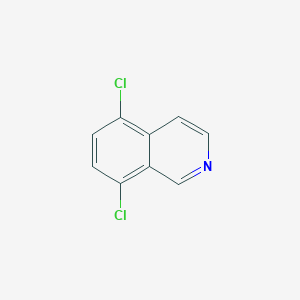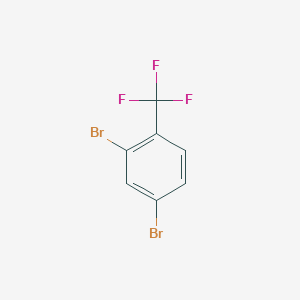
2,4-Dibromo-1-(trifluoromethyl)benzene
描述
2,4-Dibromo-1-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3Br2F3. It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a trifluoromethyl group. This compound is known for its unique structural properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(trifluoromethyl)benzene typically involves the bromination of 1-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
2,4-Dibromo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with high selectivity.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Sonogashira Coupling: This reaction uses palladium and copper catalysts to couple aryl halides with terminal alkynes, forming substituted alkynes.
Major Products Formed
The major products formed from these reactions include various substituted biphenyls and alkynes, which are valuable intermediates in organic synthesis and materials science.
科学研究应用
2,4-Dibromo-1-(trifluoromethyl)benzene is used in a wide range of scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers with high thermal stability.
Medicinal Chemistry: It is involved in the development of new drug candidates, particularly those containing trifluoromethyl groups, which are known to enhance the pharmacological properties of drugs.
作用机制
The mechanism of action of 2,4-Dibromo-1-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atoms and the trifluoromethyl group. The bromine atoms act as leaving groups in substitution reactions, while the trifluoromethyl group influences the electronic properties of the benzene ring, enhancing its reactivity in coupling reactions.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has similar structural features but with additional trifluoromethyl groups, leading to different reactivity and applications.
2,5-Dibromobenzotrifluoride: Another similar compound with bromine and trifluoromethyl substituents, used in various organic synthesis applications.
Uniqueness
2,4-Dibromo-1-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of bromine and trifluoromethyl groups makes it a versatile intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
2,4-dibromo-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLVYZPTOHXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


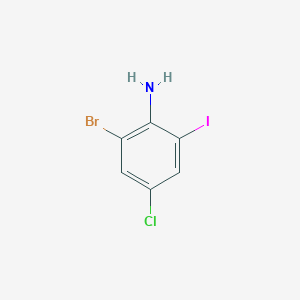
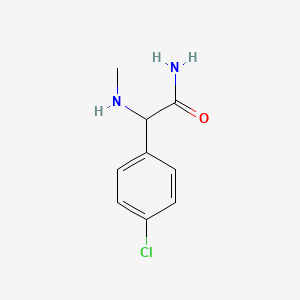
![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)
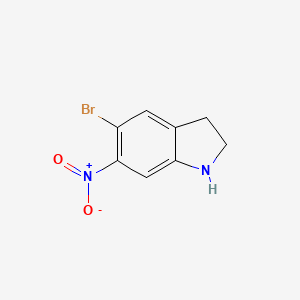
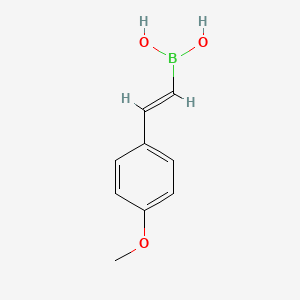
![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)

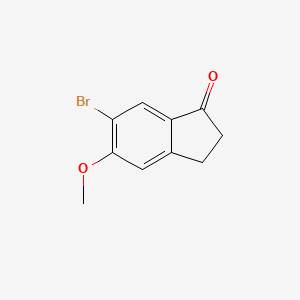
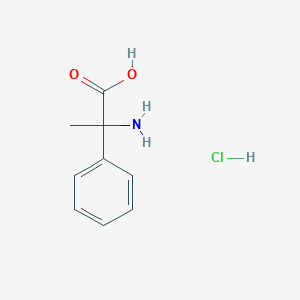
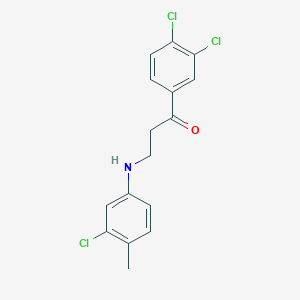
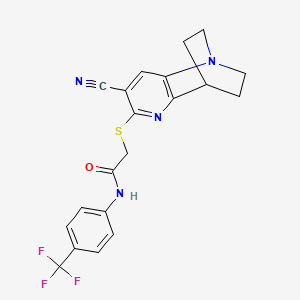
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)
